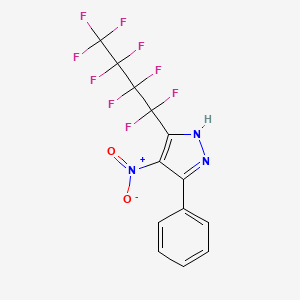

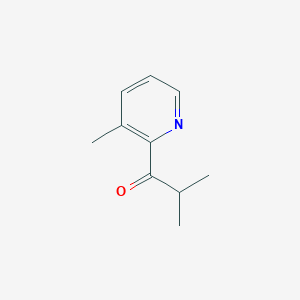

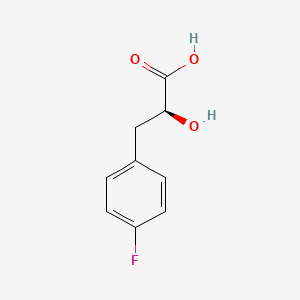

![molecular formula C7H6BNO4 B3039716 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1285533-35-8](/img/structure/B3039716.png)

4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol

Overview

Description

Scientific Research Applications

Anticancer Potential

4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol: exhibits promising anticancer activity. Researchers have synthesized a series of boron-based benzo [c] [1,2,5]oxadiazoles and benzo [c] [1,2,5]thiadiazoles targeting tumor hypoxia . Hypoxia is a hallmark of tumor cells that promotes metastasis, angiogenesis, and drug resistance. These boron-based compounds may offer a novel approach to combating hypoxic tumor cells.

Enzyme Inhibition for Treating Skin Inflammation

Compounds like 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol have been investigated for their potential as phosphodiesterase 4B2 (PDE4B2) inhibitors. PDE4B2 plays a role in skin inflammation. The compound’s boron-containing moiety interacts with the catalytic domain of PDE4B2, making it a potential therapeutic agent for skin conditions .

Nucleophilic Substitution Reactions

In a different context, 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has been utilized in nucleophilic substitution reactions. For instance, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), a related compound, was used in such reactions. Researchers employed Plackett–Burman design (PBD) and response surface optimization strategies to fine-tune the process .

Biological Studies and Characterization

The synthesized hybrids of boron-based benzo [c] [1,2,5]oxadiazoles and benzo [c] [1,2,5]thiadiazoles have been characterized using suitable spectroscopic techniques. Biological studies are ongoing to explore their efficacy and safety profiles .

Potential Hypoxia Agents

As mentioned earlier, these compounds represent the first example of boron-based hypoxia agents. Their unique structure and boron content make them intriguing candidates for further investigation in cancer therapy .

Mechanism of Action

Target of Action

The primary target of 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a key enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes .

Mode of Action

4-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol acts as an inhibitor of PDE4 . It binds to the catalytic domain of PDE4B2, where its oxaborole moiety chelates with the catalytic bimetal center. This interaction overlaps with the phosphate in cAMP during the hydrolysis process, and the interaction extends into the adenine pocket .

Biochemical Pathways

By inhibiting PDE4, 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . Elevated cAMP levels can then modulate various downstream effects, such as the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) .

Pharmacokinetics

It’s known that the compound can penetrate the skin when applied topically .

Result of Action

The inhibition of PDE4 and the subsequent increase in cAMP levels result in the suppression of pro-inflammatory cytokines . This can lead to a reduction in inflammation and immune dysregulation associated with conditions like psoriasis and atopic dermatitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol. For instance, the compound’s ability to penetrate the skin can be affected by the skin’s condition and the presence of other substances . .

properties

IUPAC Name |

1-hydroxy-4-nitro-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO4/c10-8-6-2-1-3-7(9(11)12)5(6)4-13-8/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDNSCFUOJSBLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C(=CC=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.